6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde
Description
Properties
IUPAC Name |
6-chloro-1-propan-2-ylbenzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7(2)14-10-5-8(12)3-4-9(10)13-11(14)6-15/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPQHVBFJOLHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This method involves the cyclocondensation of 4-chloro-N-isopropyl-o-phenylenediamine with formic acid under acidic conditions. The formic acid acts as both a carbonyl source and a cyclizing agent. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by dehydration to form the benzimidazole ring.
Reaction Scheme:
$$
\text{4-Chloro-N-isopropyl-o-phenylenediamine} + \text{HCOOH} \xrightarrow{\text{HCl, Δ}} \text{6-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde} + \text{H}_2\text{O}
$$
Optimization and Yield
- Temperature: Reflux (100–110°C) for 8–12 hours.
- Catalyst: Hydrochloric acid (10–15 mol%).
- Yield: 65–72% after recrystallization from ethanol.
Table 1: Cyclocondensation Method Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Acid Concentration | 10% HCl | Maximizes ring closure |
| Solvent | Water-Ethanol (1:1) | Enhances solubility |
| Reaction Time | 10 hours | Balances completion vs. degradation |
Vilsmeier-Haack Formylation of 6-Chloro-1-Isopropyl-1H-Benzimidazole
Procedure
The Vilsmeier-Haack reaction introduces the aldehyde group at position 2 of pre-synthesized 6-chloro-1-isopropyl-1H-benzimidazole. The reagent (chloromethyleneiminium chloride) is generated in situ from dimethylformamide (DMF) and phosphoryl chloride (POCl₃).
Reaction Scheme:
$$
\text{6-Chloro-1-isopropyl-1H-benzimidazole} + \text{POCl}3 + \text{DMF} \xrightarrow{0–5°C} \text{this compound} + \text{HCl} + \text{PO(OH)}3
$$
Critical Parameters
- Temperature: Strict control at 0–5°C prevents over-oxidation.
- Workup: Quenching with sodium acetate solution stabilizes the aldehyde.
- Yield: 58–64% after column chromatography (silica gel, hexane:ethyl acetate).
Table 2: Vilsmeier-Haack Reaction Optimization
| Variable | Effect on Reaction Efficiency |
|---|---|
| DMF:POCl₃ Ratio | 1:1.2 minimizes side products |
| Quenching pH | 6.5–7.0 prevents aldehyde decomposition |
| Purification Method | Column chromatography > Recrystallization |
Multi-Component Synthesis Using Anthranilamides and Aldehydes
Methodology Adaption
Adapted from PMC studies, this one-pot synthesis combines 4-chloroanthranilamide, isopropylamine, and paraformaldehyde in the presence of sodium metabisulfite. The reaction proceeds through imine formation, cyclization, and oxidation.
Key Steps:
- Imine Formation: 4-Chloroanthranilamide reacts with isopropylamine.
- Cyclization: Sodium metabisulfite facilitates ring closure.
- Oxidation: Paraformaldehyde introduces the aldehyde group.
Yield and Scalability
- Yield: 70–78% under optimized conditions.
- Advantage: Avoids isolation of intermediates, suitable for gram-scale synthesis.
Table 3: Multi-Component Reaction Conditions
| Component | Role | Optimal Quantity |
|---|---|---|
| Sodium Metabisulfite | Cyclization catalyst | 1.5 equiv |
| Paraformaldehyde | Aldehyde source | 2.0 equiv |
| Reaction Solvent | Dimethylacetamide (DMAC) | 10 mL/g substrate |
Phillips Method with Post-Synthetic Alkylation
Two-Step Synthesis
- Benzimidazole Core Formation: 4-Chloro-o-phenylenediamine reacts with formic acid via the Phillips method to yield 6-chloro-1H-benzimidazole-2-carbaldehyde.
- N-Alkylation: The 1-position nitrogen is alkylated using isopropyl bromide and potassium carbonate in DMF.
Reaction Scheme:
$$
\text{6-Chloro-1H-benzimidazole-2-carbaldehyde} + \text{(CH}3\text{)}2\text{CHBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} + \text{KBr} + \text{CO}_2
$$
Challenges and Solutions
- Regioselectivity: Alkylation occurs preferentially at the 1-position due to steric and electronic factors.
- Yield: 60–68% after two steps.
Table 4: Alkylation Step Optimization
| Condition | Optimization Strategy | Outcome |
|---|---|---|
| Base | K₂CO₃ (2.5 equiv) | Completes reaction in 6 hours |
| Solvent | DMF | Enhances nucleophilicity |
| Temperature | 80°C | Accelerates alkylation |
Comparative Analysis of Synthetic Routes
Table 5: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 65–72 | 95–98 | Moderate | High |
| Vilsmeier-Haack | 58–64 | 90–95 | Low | Moderate |
| Multi-Component | 70–78 | 97–99 | High | High |
| Phillips + Alkylation | 60–68 | 92–96 | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-methanol.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
6-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde serves as an intermediate in synthesizing more complex benzimidazole derivatives. Its unique chemical properties allow it to participate in various reactions, including oxidation, reduction, and substitution, making it a valuable building block in organic synthesis.
Biology
Research has indicated that this compound exhibits significant antimicrobial properties. It has been studied for its effects against various pathogens, particularly its ability to inhibit quorum sensing in Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence .
Table 1: Antimicrobial Activity of this compound
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent . Its biological activities suggest possible applications in drug development targeting various diseases, including cancer and infections. The compound's ability to interact with specific biological targets enhances its potential for developing new treatments .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Studies : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential use as an antibacterial agent .
- Cancer Research : Investigations into the anticancer properties of related benzimidazole derivatives have shown promising results, suggesting that this compound may exhibit similar activities .
Mechanism of Action
The mechanism of action of 6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects at Position 1 and 6
The benzimidazole scaffold allows for modular modifications, with substituents at positions 1 and 6 significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
*Molecular weight calculated based on formula C₁₁H₁₁ClN₂O.
Key Observations:
- aeruginosa .
- Chlorine Position : Chlorine at position 6 (vs. 7 in the 2-ethoxyethyl analog) may optimize electronic interactions with the PqsR active site, as evidenced by the potent activity of the target compound .
Biological Activity
6-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde is a member of the benzimidazole family, characterized by its unique structure that includes a chloro substituent at the sixth position and an isopropyl group at the first position. Its molecular formula is C11H11ClN2O, with a molar mass of 222.67 g/mol. This compound exhibits notable physicochemical properties and has been investigated for various biological activities, particularly its antimicrobial and potential anticancer properties.
Structure and Properties
The compound's structure is crucial to its biological activity. The presence of both the chloro atom and the isopropyl group influences its chemical reactivity and interaction with biological targets. The predicted density of the compound is 1.28 g/cm³, and it has a boiling point around 368.4 °C, which are important for understanding its stability and behavior in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notably, it has been shown to inhibit quorum sensing mechanisms in bacteria such as Pseudomonas aeruginosa, which is known for its role in biofilm formation and virulence gene expression. This inhibition suggests potential applications in treating biofilm-related infections that are notoriously difficult to manage due to their resistance mechanisms.
Table 1: Antimicrobial Activity of this compound
The mechanism of action involves binding to specific receptors or enzymes, modulating their activity. For example, it interacts with the PqsR receptor in Pseudomonas aeruginosa, inhibiting virulence factors that contribute to pathogenicity. This interaction highlights its potential as a therapeutic agent against bacterial infections.
Case Studies
Several studies have documented the biological activities of this compound:
Q & A
Q. What are the optimal synthetic routes for 6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of benzimidazole derivatives often employs oxidative cyclization or metal-catalyzed reactions. For this compound:
- Oxidative Cyclization : Using Mn(IV) oxide in dichloromethane (DCM) at 20–25°C for 2 hours achieves ~85% yield for structurally similar aldehydes .
- Ruthenium Catalysis : Ru complexes (e.g., [Ru(bpp)(pydic)]) with hydroperoxides in water at 50°C for 5.5 hours yield ~70% .
- Key Variables : Solvent polarity (DCM vs. water) and temperature significantly impact regioselectivity and purity. Chloro substituents may require inert atmospheres to prevent side reactions .
Q. Table 1: Synthesis Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Mn(IV) oxide | DCM | 25 | 2 | 85 | |
| Ru(bpp)(pydic) | Water | 50 | 5.5 | 70 | |
| Method (h)* | Ethanol | Reflux | 24 | 65–75 |
*Method (h): Multi-step substitution/cyclization from 2-iodophenyl precursors .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR chemical shifts for the aldehyde proton (δ ~9.8–10.2 ppm) and chloro/isopropyl groups confirm substitution patterns. For example, 7-chloro analogues show distinct aromatic splitting (δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₁₁H₁₀ClN₂O: 236.0453 g/mol) validates molecular formula .
- Melting Point Analysis : Sharp melting ranges (e.g., 143–145°C for 7-chloro derivatives) indicate purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of chloro-substituted benzimidazole derivatives?
Methodological Answer: Discrepancies often arise from assay conditions or substituent positioning:
- Cytotoxicity Assays : Compare IC₅₀ values across cell lines (e.g., EGFR inhibition in A549 vs. MCF7 cells). shows 2-phenyl derivatives vary 10-fold in potency depending on chloro placement .
- SAR Studies : Introduce substituents at the 5- or 6-position to isolate electronic vs. steric effects. For example, 6-chloro derivatives exhibit stronger EGFR binding than 5-chloro isomers due to enhanced hydrophobic interactions .
- Validation : Replicate studies under standardized conditions (e.g., 10% FBS in DMEM, 48-hour incubation) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17). Chloro and isopropyl groups enhance hydrophobic pocket occupancy, while the aldehyde forms hydrogen bonds with Lys745 .
- ADMET Prediction : SwissADME calculates LogP (~2.3) and TPSA (~45 Ų), suggesting moderate bioavailability but poor blood-brain barrier penetration .
- Validation : Cross-check docking scores (e.g., ΔG < −8 kcal/mol) with in vitro IC₅₀ data .
Q. What synthetic challenges arise in achieving regioselective substitution on the benzimidazole core?
Methodological Answer:
- Directing Groups : Use meta-directing substituents (e.g., nitro) to steer chloro/isopropyl groups to desired positions. For example, nitration at C4 directs subsequent chlorination to C6 .
- Protection-Deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) to prevent side reactions during isopropyl introduction .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity via controlled heating .
Q. Table 2: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 236.67 g/mol | |
| LogP | 2.3 (predicted) | |
| TPSA | 45 Ų | |
| Solubility (LogS) | −3.2 (sparingly aqueous) |
Q. Methodological Guidance for Data Interpretation
- Contradictory Yields : Compare catalyst loading (e.g., 5 mol% Ru vs. 10 mol% Mn) and solvent polarity. Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than DCM .
- Bioactivity Variability : Normalize data to controls (e.g., cisplatin for cytotoxicity) and account for cell line-specific metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
